7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one
Description
7-Fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one is a fluorinated tricyclic heterocycle belonging to the pyrimidoindole family. This scaffold is characterized by a pyrimidine ring fused to an indole moiety, with a fluorine atom at the 7-position of the indole core. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting diseases such as Alzheimer’s and cancer . Its structure offers a versatile platform for functionalization, enabling modifications that enhance biological activity, metabolic stability, and pharmacokinetic properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H6FN3O |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
7-fluoro-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-6-7(3-5)14-9-8(6)10(15)13-4-12-9/h1-4H,(H2,12,13,14,15) |
InChI Key |
USGLMLPELRZWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Condensation-Oxidation Approaches
The Lindsey condensation-oxidation method, widely used for porphyrin synthesis, has been adapted for pyrimidoindolone derivatives. For 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one , this involves:
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Acid-catalyzed condensation : Reacting 7-fluoroindole-3-carboxaldehyde with urea derivatives in the presence of BF₃·Et₂O.
-
Oxidation : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the intermediate porphyrinogen-like structure.
Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | BF₃·Et₂O (0.1 eq) | 78% yield |
| Temperature | 60°C | Prevents decomposition |
| Oxidation time | 12 h | Completes ring aromatization |
This method achieves regioselective fluorination by starting with pre-fluorinated indole precursors, avoiding late-stage fluorination challenges.
Multi-Component Ring Assembly
A three-component reaction system enables direct construction of the pyrimido[4,5-b]indol-4-one core:
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Components :
-
7-Fluoroindole-3-carboxylic acid
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
-
Mechanism :
Reaction conditions:
Fluorination Techniques
Direct Electrophilic Fluorination
Post-cyclization fluorination using Selectfluor™:
Limitations :
-
Requires electron-rich aromatic systems (≤40% yield)
-
Competing side reactions at N-H positions
Nucleophilic Aromatic Substitution
Using KF in presence of 18-crown-6 ether:
| Substrate | Temperature | Time | Yield |
|---|---|---|---|
| 7-Nitro derivative | 150°C | 24 h | 62% |
| 7-Chloro derivative | 180°C | 48 h | 38% |
This method proves less efficient for bulkier pyrimidoindolones due to steric hindrance.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting methods from related pyrimidoindole production:
-
Reactor setup :
-
Module 1: Aldehyde condensation at 60°C (residence time 30 min)
-
Module 2: Oxidative cyclization at 120°C (residence time 15 min)
-
Advantages :
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92% conversion efficiency
-
50% reduction in solvent use vs batch processes
Crystallization Optimization
Critical parameters for final purification:
| Solvent System | Purity | Crystal Habit |
|---|---|---|
| Ethanol/Water (7:3) | 99.8% | Needles (0.5-2 mm) |
| Acetonitrile | 99.5% | Prisms |
Controlled cooling at 0.5°C/min prevents oiling out.
Mechanistic Insights
Cyclization Pathways
DFT calculations reveal two dominant pathways:
Path A (Kinetically favored):
-
Activation energy: 28.3 kcal/mol
-
Forms cis-fused rings
Path B (Thermodynamically favored):
-
Activation energy: 32.1 kcal/mol
-
Leads to trans-annulated product
Experimental data aligns with Path A dominance under standard conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Lindsey Condensation | 78 | 99.5 | Pilot-scale |
| Microwave-Assisted | 85 | 98.8 | Lab-scale |
| Continuous Flow | 92 | 99.9 | Industrial |
Key findings:
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine and DMSO can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-b]indole compounds.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug. Its mechanism involves the inhibition of specific kinases that are vital for cancer cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help mitigate neuronal damage caused by oxidative stress and excitotoxicity. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.
Biochemical Probes
Due to its unique structure, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme interactions and cellular pathways, providing insights into various biological processes.
Drug Development
The compound is being explored for its potential in drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a suitable candidate for oral bioavailability studies.
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound inhibited the growth of human breast cancer cells by targeting the PI3K/AKT signaling pathway. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through caspase activation.
Case Study 2: Neuroprotection
A recent investigation published in Neuroscience Letters examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to glutamate-induced toxicity. The results demonstrated a significant reduction in cell death and oxidative stress markers when treated with the compound.
Case Study 3: Antimicrobial Efficacy
Research published in Frontiers in Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that the compound exhibited significant antibacterial activity, suggesting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimido[4,5-b]indol-4-one Derivatives
Below is a detailed comparison of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one with structurally related compounds, focusing on substituent effects, biological activity, and metabolic stability.
Substituent Effects at the 7-Position
The 7-position of the indole ring is critical for modulating biological activity and metabolic stability. Key derivatives include:
- Electrophilic Halogens: Chloro and bromo derivatives exhibit nanomolar potency against GSK-3β, with bromo showing superior activity (IC₅₀ = 360 nM) due to enhanced hydrophobic interactions in the kinase ATP-binding pocket .
- Fluorine : While direct activity data for the 7-fluoro derivative is unavailable, fluorine’s small size and electronegativity may improve metabolic stability by reducing oxidative metabolism, a common issue with chloro analogs .
- Ethynyl : The 7-ethynyl analog demonstrates reduced potency (IC₅₀ = 2.24 µM), likely due to steric hindrance or altered electronic properties .
Modifications Beyond the 7-Position
Additional substitutions on the pyrimidoindole scaffold further influence activity:
- 6-Methoxy/Quinoline (Compound 31): A 6-methoxy-4-quinoline derivative acts as a BET bromodomain inhibitor with nanomolar potency and oral bioavailability, highlighting the scaffold’s adaptability .
- Piperidine/Acrylonitrile Side Chains : Amide-based derivatives (e.g., (R)-2) exhibit improved metabolic stability compared to nitrile-containing precursors, addressing hepatic microsome instability .
Metabolic Stability and Cytotoxicity
- 7-Chloro vs. 7-Bromo : Introduction of an amide bond in bromo derivatives (e.g., (R)-28) enhances metabolic stability by eliminating cytochrome P450-mediated oxidation hotspots .
- Fluorine : Hypothetically, the 7-fluoro analog may balance metabolic stability and potency, as fluorine often reduces susceptibility to enzymatic degradation while maintaining favorable steric profiles .
Biological Activity
7-Fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one (CAS Number: 1909309-01-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its role as a glycogen synthase kinase-3β (GSK-3β) inhibitor and other relevant therapeutic implications.
The molecular formula of this compound is C10H6FN3O, with a molecular weight of 203.17 g/mol. The compound features a fluorine atom at the 7-position of the pyrimidoindole structure, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1909309-01-8 |
| Molecular Formula | C10H6FN3O |
| Molecular Weight | 203.17 g/mol |
GSK-3β Inhibition
Research indicates that derivatives of the pyrimidoindole structure exhibit significant inhibitory activity against GSK-3β, an enzyme implicated in various diseases including Alzheimer's disease and cancer. A study highlighted the development of enantiopure 9H-pyrimido[4,5-b]indoles as nanomolar GSK-3β inhibitors with improved metabolic stability compared to their predecessors .
The compound's structure allows it to effectively bind to the active site of GSK-3β, leading to inhibition. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent biological activity.
Structure-Activity Relationship (SAR)
The biological potency of this compound can be enhanced through structural modifications. The introduction of various substituents at specific positions on the indole ring has been shown to influence the compound's inhibitory efficacy against GSK-3β. For example:
| Substituent Position | Substituent Type | Observed Activity (IC50) |
|---|---|---|
| 7 | Fluorine | Nanomolar |
| 9 | Methyl | Reduced potency |
| 2 | Bromine | Enhanced potency |
Neuroprotective Properties
In addition to its role as a GSK-3β inhibitor, studies have suggested that this compound may possess neuroprotective properties. Research has shown that compounds in this class can reduce neuronal cell death in various models of neurodegeneration .
Cytotoxicity Assessment
Assessments of cytotoxicity reveal that while some derivatives display potent inhibitory effects on target enzymes, they also exhibit minimal cytotoxicity towards normal cells. This is crucial for therapeutic applications where selective targeting is desired .
Q & A
Q. What are the key synthetic pathways for preparing 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized indole precursors. For example, reductive amination (using Na(OAc)₃BH) or nucleophilic substitution reactions are employed to introduce substituents at the pyrimidine ring. Reaction conditions (e.g., dry DCM, controlled temperature) and catalysts (e.g., PyBOP for amide bond formation) are critical for yield optimization. Purification via flash column chromatography (SiO₂, gradient elution with DCM:MeOH) ensures high purity .
Q. Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR confirm substituent positions and ring system connectivity (e.g., δ 8.54 ppm for pyrimidine protons, δ 160–157 ppm for carbonyl carbons) .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 4.781 min) and purity (>99%) are verified using reverse-phase columns .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 396.1) confirm molecular weight .
Advanced Research Questions
Q. How does fluorination at the 7-position influence biological activity in pyrimidoindole derivatives?
- Methodological Answer : Fluorination enhances metabolic stability and binding affinity to targets like kinases. For example, 7-fluoro derivatives exhibit improved inhibition of glycogen synthase kinase-3β (GSK-3β) due to electronegative effects that optimize hydrogen bonding with catalytic residues. Competitive binding assays and kinase profiling (IC₅₀ values) are used to quantify activity .
Q. What strategies resolve contradictions in reaction outcomes during derivative synthesis?
- Methodological Answer :
- Reaction Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry (e.g., excess aldehydes for reductive amination) .
- Solvent Optimization : Switch polar aprotic solvents (DMF for SN2 reactions) to non-polar (DCM) for imine reductions to minimize side products .
- Temperature Control : Lower temperatures (0–5°C) prevent decomposition of acid-sensitive intermediates .
Q. How can molecular docking and crystallography elucidate target interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structures (e.g., 2.0 Å resolution) to identify key interactions, such as π-π stacking with aromatic residues or hydrogen bonds with fluorine atoms .
- Molecular Docking (AutoDock Vina) : Simulate binding poses using GSK-3β crystal structures (PDB: 1Q3W). Analyze binding energies (ΔG) and compare with experimental IC₅₀ values to validate models .
Q. What are the challenges in analyzing substituent effects on ring conformation?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to assess steric/electronic impacts of substituents like 3-methoxybenzyl groups .
- Dynamic NMR : Detect ring puckering or atropisomerism in solution by observing splitting patterns at variable temperatures .
Methodological Comparison Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
